molecular formula C22H20O11 B1256578 Oroxylin A-7-o-beta-D-glucuronide

Oroxylin A-7-o-beta-D-glucuronide

Cat. No.: B1256578
M. Wt: 460.4 g/mol
InChI Key: QXIPXNZUEQYPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Taxonomic Classification

Registry-specific identifiers serve crucial roles in chemical information management and regulatory compliance. The Unique Ingredient Identifier (UNII) code O84RM2NAEQ provides an unambiguous reference for regulatory and pharmaceutical applications, while the EPA DSSTox identifier DTXSID201310901 enables tracking within environmental and toxicological databases. These standardized identifiers ensure consistent compound identification across different regulatory and research contexts, preventing confusion that might arise from the use of multiple synonyms.

Table 2: Structural and Physical Properties

Property Value Source
Molecular Formula C₂₂H₂₀O₁₁ Multiple sources
Molecular Weight 460.4 g/mol PubChem calculation
Exact Mass 460.100555 g/mol High-resolution data
CAS Registry Number 36948-76-2 Chemical Abstracts Service
PubChem CID 14655551/14655552 PubChem database
ChEBI ID CHEBI:61670 Chemical Entities of Biological Interest

The relationship between oroxylin A-7-o-beta-D-glucuronide and related compounds within the flavonoid family provides important context for understanding its chemical properties and biological significance. The parent compound, oroxylin A (5,7-dihydroxy-6-methoxyflavone), undergoes glucuronidation at the 7-hydroxyl position to form this conjugate, representing a common metabolic transformation that affects the compound's solubility, bioavailability, and biological activity. This glucuronide conjugation represents a significant modification that alters the compound's pharmacokinetic properties while maintaining core structural features that determine its biological interactions.

Properties

IUPAC Name

3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIPXNZUEQYPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Immunomodulatory Activity

  • NFAT Pathway Modulation : At 40 μM, OA-7G promotes NFAT activity in Jurkat cells by ~2-fold, whereas baicalein achieves similar effects at 10 μM. However, OA-7G exhibits a biphasic response, inhibiting NFAT at higher concentrations (20–40 μM) .
  • TCR Signaling : OA-7G induces phosphorylation of Zap70 (Y394), Fyn (Y416), and Pyk2 (Y402) in T-cells, albeit less potently than baicalein .

Antioxidant and Anti-Cancer Activity

  • OA-7G demonstrates antioxidant properties by scavenging free radicals, comparable to baicalin but weaker than aglycones like baicalein .
  • In HepG2 cells, OA-7G accumulates in lysosomes and mitochondria, suggesting a role in disrupting cancer cell metabolism .

Table 2: Bioactivity Comparison (In Vitro)

Compound NFAT Activation (EC₅₀) Antioxidant IC₅₀ Key Targets
Oroxylin A-7G 40 μM Not reported Zap70, Fyn, Pyk2, SHP1/2
Baicalein 10 μM 15 μM Lck, NF-κB, CYP450 enzymes
Wogonoside >40 μM 25 μM STAT3, Caspase-3
Chrysin-7-O-glucuronide Not tested 30 μM ERK, Akt

Pharmacokinetic Properties

  • Metabolism : OA-7G is a major metabolite of oroxylin A, formed via hepatic glucuronidation. In rats, its plasma half-life (t₁/₂) is ~2.5 hours after oral administration, with lower bioavailability than its aglycone .
  • Tissue Distribution: OA-7G shows preferential accumulation in the liver and kidneys, contrasting with wogonoside’s higher affinity for the intestines .

Table 3: Pharmacokinetic Parameters in Rats

Compound t₁/₂ (h) Cₘₐₓ (μg/mL) AUC₀–∞ (μg·h/mL) Bioavailability (%)
Oroxylin A-7G 2.5 1.8 12.3 22.4
Oroxylin A (aglycone) 1.2 3.5 8.9 45.6
Baicalin 5.1 4.2 25.7 18.9

Chemical and Solubility Properties

  • Solubility: OA-7G is soluble in methanol, ethanol, and DMSO but poorly soluble in water, similar to other flavonoid glucuronides .
  • Stability : It degrades under prolonged UV exposure, necessitating storage at -20°C in dark conditions .

Preparation Methods

Plant Material Preparation and Solvent Extraction

The bark of Oroxylum indicum serves as the primary natural source of Oroxylin A-7-O-β-D-glucuronide. A patented extraction process involves cutting, drying, and pulverizing the bark into a fine powder, followed by methanol extraction (80% v/v) to obtain an aqueous methanol extract. This extract is dissolved in water, yielding a turbid solution that undergoes sequential partitioning with organic solvents such as ethyl acetate. The aqueous fraction, rich in glucuronides, is concentrated and dried to isolate Oroxylin A-7-O-β-D-glucuronide alongside Baicalein-7-glucuronide and Chrysin-7-glucuronide.

Table 1: Yield of Oroxylin A-7-O-β-D-Glucuronide in Natural Extraction

FractionBioactive ComponentConcentration Range
Aqueous FractionOroxylin A-7-glucuronide0.5–8%
Ethyl AcetateOroxylin A (aglycone)10–15%

The aqueous fraction typically contains 0.5–8% Oroxylin A-7-O-β-D-glucuronide, while the ethyl acetate fraction retains the aglycone form at higher concentrations (10–15%).

Characterization of Natural Extracts

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating the identity and purity of the isolated compound. The proton NMR spectrum of Oroxylin A-7-O-β-D-glucuronide exhibits distinct signals at δ 5.25 (d, 1H, sugar H-1) and δ 3.80 (s, 3H, Ar-OMe), confirming the glucuronide moiety and methoxy group. Mass spectrometry further corroborates the molecular weight (475.123 Da for MH+).

Chemical Synthesis from Baicalin Methyl Ester

Methylation Reaction and Optimization

A high-yield synthetic route involves the methylation of Baicalin methyl ester (7) using dimethyl sulfate in the presence of potassium carbonate. The reaction proceeds in N,N-dimethylformamide (DMF) at room temperature, achieving a 91% yield of Oroxylin A-7-O-β-D-glucuronide methyl ester (OAGME). Key steps include:

  • Dissolving Baicalin methyl ester (4.9 g, 10.65 mmol) in DMF.

  • Adding potassium carbonate (2.94 g, 2.0 eq) and dimethyl sulfate (1.5 mL, 1.5 eq).

  • Stirring the mixture overnight, followed by precipitation in cold dilute HCl.

Table 2: Reaction Conditions for Chemical Synthesis

ParameterValue
SolventN,N-Dimethylformamide (DMF)
BasePotassium carbonate
Methylating AgentDimethyl sulfate
Temperature20°C (room temperature)
Yield91%

Structural Confirmation via Spectroscopic Analysis

The synthesized product is characterized by 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and mass spectrometry. Key NMR signals include δ 12.95 (5-OH), δ 8.19–7.73 (aromatic protons), and δ 5.25 (sugar H-1), while the mass spectrum confirms the molecular ion peak at m/z 475.123.

Comparative Analysis of Preparation Methods

Yield and Scalability

Natural extraction offers a renewable source but yields lower concentrations (0.5–8%) compared to chemical synthesis (91%). However, the latter requires specialized reagents and expertise, limiting scalability.

Table 3: Advantages and Limitations of Preparation Methods

MethodYieldCostScalability
Natural Extraction0.5–8%LowHigh
Chemical Synthesis91%HighModerate

Purity and Applications

Synthetic methods produce higher-purity Oroxylin A-7-O-β-D-glucuronide, suitable for pharmaceutical applications, whereas natural extracts contain mixed flavonoids, ideal for traditional formulations .

Q & A

Q. How can Oroxylin A-7-O-β-D-glucuronide be identified and quantified in plant extracts?

Methodological Answer :

  • Chromatographic separation using reverse-phase HPLC with a mobile phase of methanol:0.2% acetic acid (40:60 v/v) at 280 nm is a validated method for identification and quantification .
  • Mass spectrometry (MS) and NMR are critical for structural confirmation. For example, LC-MS/MS with electrospray ionization (ESI) and selected reaction monitoring (SRM) achieves high sensitivity (LOQ: 1.88–5.0 ng/mL) in pharmacokinetic studies .
  • Reference standards with ≥98% purity are essential for calibration curves and method validation .

Q. What are the solubility properties of Oroxylin A-7-O-β-D-glucuronide, and how do they influence experimental design?

Methodological Answer :

  • The compound is freely soluble in polar organic solvents (methanol, ethanol, DMSO) but has limited solubility in aqueous buffers. This necessitates solvent optimization for in vitro assays (e.g., using DMSO stock solutions diluted in cell culture media) .
  • Solubility challenges in physiological buffers may require surfactants or cyclodextrins to enhance bioavailability in pharmacokinetic studies .

Q. How is Oroxylin A-7-O-β-D-glucuronide extracted from Scutellaria species, and what quality controls are applied?

Methodological Answer :

  • Ethanol/water extraction (e.g., 70% ethanol) from Scutellaria baicalensis roots, followed by column chromatography (e.g., C18 silica) for purification .
  • Quality control involves HPLC-UV/MS to confirm purity and identity, with markers like baicalin and wogonoside used for comparative analysis .

Advanced Research Questions

Q. What are the key challenges in synthesizing Oroxylin A-7-O-β-D-glucuronide, and how can they be addressed?

Methodological Answer :

  • Direct oxidation of glucoside precursors often fails due to substrate degradation. Alternative routes involve phase-transfer catalysis with methylene chloride and alkali metal hydroxides to stabilize intermediates .
  • Anomerization (e.g., using SnCl₄) can improve yields of β-D-glucuronide isomers during glycosidation reactions .

Q. How does Oroxylin A-7-O-β-D-glucuronide interact with metabolic enzymes in vivo?

Methodological Answer :

  • Glucuronidation : The compound is a metabolite of oroxylin A via UDP-glucuronosyltransferase (UGT) enzymes. Its plasma clearance involves enterohepatic recirculation , detected via LC-MS/MS in rat and dog models .
  • Inhibition studies : It competitively inhibits prolyl oligopeptidase (POP) (34% inhibition at 100 μM) and binds to α-hemolysin, suggesting dual pharmacological roles .

Q. What methodological strategies resolve data contradictions in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Methodological Answer :

  • Interspecies variability : PK parameters differ between rats (t₁/₂: ~2–4 hr) and dogs (t₁/₂: ~6–8 hr). Use allometric scaling and species-specific enzyme activity assays to reconcile discrepancies .
  • Matrix effects : Plasma protein binding (>90%) may reduce free drug levels. Microdialysis or ultrafiltration can improve accuracy in PD studies .

Q. How is Oroxylin A-7-O-β-D-glucuronide validated as a quality marker for traditional Chinese medicine (TCM)?

Methodological Answer :

  • Multidimensional analysis : Combine UPLC-Q-TOF-MS for metabolite profiling, artificial neural networks for pattern recognition, and molecular docking to confirm binding affinity to POP and α-hemolysin .
  • Batch consistency : Quantify alongside baicalin and wogonoside in Scutellaria extracts using validated HPLC methods (RSD <3% for precision) .

Methodological Optimization

Q. What analytical techniques improve sensitivity in detecting low-concentration metabolites?

Methodological Answer :

  • Ion-pairing chromatography with trifluoroacetic acid enhances retention of polar glucuronides on C18 columns .
  • Post-column infusion with ammonium acetate minimizes ion suppression in ESI-MS .

Q. How can stability issues during storage and handling be mitigated?

Methodological Answer :

  • Store at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .
  • Avoid repeated freeze-thaw cycles in pharmacokinetic samples by aliquoting .

Data Gaps and Future Directions

  • Toxicological data : Limited information on acute toxicity and carcinogenicity requires in vivo assays (e.g., Ames test, micronucleus assay) .
  • Enzyme kinetics : Further study of UGT isoforms involved in glucuronidation (e.g., UGT1A1 vs. UGT2B7) using recombinant enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Oroxylin A-7-o-beta-D-glucuronide
Reactant of Route 2
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Oroxylin A-7-o-beta-D-glucuronide

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